1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine
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Overview
Description
1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine involves multiple steps. One common method includes the regioselective metalation of methoxy-substituted isoquinolines followed by trapping with aromatic aldehydes . Another approach involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Substitution: Substitution reactions, particularly involving the methoxy groups, can be carried out using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for oxidative cyclization.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of complex alkaloid derivatives .
Scientific Research Applications
1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce cell death in cancer cells through mechanisms like apoptosis and autophagy . It may also inhibit specific enzymes, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-Dimethoxyisoquinolin-1-yl)aniline: This compound shares a similar isoquinoline core and has been studied for its biological activities.
4-((3,4-Dihydro-6,7-dimethoxyisoquinolin-1-yl)methyl)-6-methyl-2H-chromen-2-one: Another derivative with similar structural features, used in photophysical studies.
Uniqueness
1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
61503-69-3 |
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Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine |
InChI |
InChI=1S/C22H21N3O4/c1-12-14-9-18(27-3)20(29-5)11-16(14)22(25-24-12)21-15-10-19(28-4)17(26-2)8-13(15)6-7-23-21/h6-11H,1-5H3 |
InChI Key |
ALSQZLVHAMJXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C12)OC)OC)C3=NC=CC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
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